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Cat. No.: B146439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for m-

chlorobenzotrifluoride (3-chlorobenzotrifluoride), a key intermediate in the synthesis of

various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols used for their acquisition. This document is intended to serve as a valuable resource

for researchers and professionals engaged in the development and analysis of fluorinated

organic compounds.

Spectroscopic Data Summary
The empirical formula for m-chlorobenzotrifluoride is C₇H₄ClF₃, and it has a molecular weight of

180.55 g/mol .[1] The spectroscopic data presented below provides a detailed structural

confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For m-chlorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into

its aromatic and trifluoromethyl moieties. Aromatic protons typically resonate between 6.5 and

8.0 ppm, while aromatic carbons appear in the 120-170 ppm range in ¹³C NMR spectra.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b146439?utm_src=pdf-interest
https://www.benchchem.com/product/b146439?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorobenzotrifluoride
https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: ¹H NMR Spectral Data for m-Chlorobenzotrifluoride[1][4]

Chemical Shift (δ) ppm Multiplicity

~7.4 - 7.7 Multiplet

Table 2: ¹³C NMR Spectral Data for m-Chlorobenzotrifluoride[1]

Chemical Shift (δ) ppm

Data not readily available in a quantitative format in search results.

Table 3: ¹⁹F NMR Spectral Data for m-Chlorobenzotrifluoride[1]

Chemical Shift (δ) ppm

Data not readily available in a quantitative format in search results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of m-chlorobenzotrifluoride is characterized by absorptions corresponding to C-H and

C-C bonds of the aromatic ring, as well as the strong absorptions of the C-F bonds of the

trifluoromethyl group and the C-Cl bond.

Table 4: Key IR Absorptions for m-Chlorobenzotrifluoride[1]

Wavenumber (cm⁻¹) Bond Type

3100-3000 Aromatic C-H Stretch

1600-1400 Aromatic C=C Stretch

1350-1120 C-F Stretch (strong)

800-600 C-Cl Stretch
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion

and its fragmentation pattern, which aids in confirming the molecular weight and structure of

the compound. For m-chlorobenzotrifluoride, the molecular ion peak is expected at

approximately m/z 180, corresponding to its molecular weight.

Table 5: Mass Spectrometry Data for m-Chlorobenzotrifluoride[1]

m/z Interpretation

180 [M]⁺ (Molecular Ion)

145 [M-Cl]⁺

161 [M-F]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for m-

chlorobenzotrifluoride are provided below. These are generalized procedures for compounds of

this type.

NMR Spectroscopy
Sample Preparation:

A sample of m-chlorobenzotrifluoride (typically 5-25 mg) is accurately weighed and dissolved

in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL).

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-resolution NMR spectrometer (e.g., 400 MHz) is used for analysis.

For ¹H NMR, the spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26

ppm).
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For ¹³C NMR, the spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

For ¹⁹F NMR, an appropriate standard, such as CFCl₃ (0 ppm), is used for referencing.

Standard pulse programs are used to acquire the 1D spectra.

Infrared (IR) Spectroscopy (Neat Liquid)
A drop of neat m-chlorobenzotrifluoride is placed on the surface of a highly polished salt

plate (e.g., NaCl or KBr).[5]

A second salt plate is placed on top to create a thin liquid film between the plates.[5]

The "sandwich" is mounted onto a sample holder and placed in the FTIR spectrometer.

A background spectrum of the clean, empty salt plates is recorded.

The sample spectrum is then recorded, and the background is automatically subtracted.

Mass Spectrometry (GC-MS)
A dilute solution of m-chlorobenzotrifluoride is prepared in a volatile organic solvent (e.g.,

dichloromethane or methanol).

The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer

(MS).

The GC separates m-chlorobenzotrifluoride from the solvent and any impurities. The

separation is typically performed on a nonpolar capillary column.

The separated compound enters the mass spectrometer, where it is ionized (commonly by

electron impact at 70 eV).

The resulting ions are separated by their mass-to-charge ratio and detected to generate the

mass spectrum.
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Workflow for Spectroscopic Analysis of m-Chlorobenzotrifluoride
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Caption: Logical workflow for the spectroscopic analysis of m-chlorobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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